3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as ionic liquids or metal-organic frameworks can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or quinones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Epoxides, quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The biological activity of 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It can also scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with well-documented antioxidant and anti-inflammatory properties.
Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system, known for its anti-cancer and anti-inflammatory effects.
Uniqueness: 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one stands out due to the presence of both methoxy and hydroxy groups on the aromatic rings, which can enhance its biological activity and provide unique chemical reactivity
Properties
CAS No. |
29287-31-8 |
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Molecular Formula |
C17H16O6 |
Molecular Weight |
316.31 |
Origin of Product |
United States |
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